

Methyl 5-bromo-2-hydroxynicotinate spectroscopic data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromo-2-hydroxynicotinate

Cat. No.: B038631

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Methyl 5-bromo-2-hydroxynicotinate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxynicotinate is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.^[1] Its structural complexity, arising from the interplay of a brominated pyridine core, a hydroxyl group, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of a 2-hydroxypyridine moiety also introduces the potential for keto-enol tautomerism, which can be observed spectroscopically.

This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. The focus is on the practical interpretation of the spectra, grounded in the fundamental principles of each technique and the specific structural features of the molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for interpreting its spectroscopic output.

- Molecular Formula: C₇H₆BrNO₃[\[2\]](#)[\[3\]](#)
- Molecular Weight: 232.03 g/mol [\[2\]](#)[\[3\]](#)
- Monoisotopic Mass: 230.95311 Da[\[3\]](#)[\[4\]](#)
- Melting Point: 181-183 °C[\[3\]](#)

The structure contains several key features that will be diagnostic in its spectra: two aromatic protons, a methyl ester group, and a hydroxyl group capable of tautomerizing to a pyridone form.

Caption: Chemical Structure of **Methyl 5-bromo-2-hydroxynicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis is typically performed in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), which can solubilize the polar structure and allow for the observation of exchangeable protons (OH and NH).

Experimental Protocol: NMR Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of **methyl 5-bromo-2-hydroxynicotinate**.
- Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Assignments can be unequivocally confirmed using 2D NMR experiments like HSQC and HMBC.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The 2-hydroxypyridine structure exists in equilibrium with its 2-pyridone tautomer. In DMSO, the pyridone form often predominates, meaning the "hydroxyl" proton is actually on the nitrogen atom (N-H).

Expected ¹H NMR Signals (in DMSO-d₆)

Assigned Proton	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Rationale for Assignment
N-H (Pyridone)	-12.0	Broad Singlet	1H	The acidic proton on the nitrogen is highly deshielded and often appears as a broad signal due to exchange.
H-6	-8.1	Doublet (d)	1H	This proton is adjacent to the electronegative nitrogen and is deshielded. It is split by the neighboring H-4 proton (4J coupling).
H-4	-7.9	Doublet (d)	1H	This proton is deshielded by the ring structure and the adjacent bromine. It is split by the H-6 proton.

| -OCH₃ (Ester) | ~3.8 | Singlet (s) | 3H | Methyl protons of the ester group appear as a sharp singlet in a typical region for this functional group. |

Note: The residual proton peak for DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak in DMSO-d₆ is commonly observed as a broad singlet around 3.3 ppm. These should be

disregarded during spectral analysis.[5][6][7]

Caption: Key proton assignments for ^1H NMR analysis.

^{13}C NMR Spectroscopy: Data and Interpretation

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

For **methyl 5-bromo-2-hydroxynicotinate**, seven distinct signals are expected.

Expected ^{13}C NMR Signals (in DMSO-d₆)

Assigned Carbon	Chemical Shift (δ , ppm) (Predicted)	Rationale for Assignment
C=O (Ester)	~165	The ester carbonyl carbon is highly deshielded and appears in the characteristic downfield region.[8]
C=O (Pyridone)	~160	The C-2 carbon, part of the pyridone tautomer, is also a carbonyl and appears significantly downfield.
C-4	~142	Aromatic carbon adjacent to the electron-withdrawing bromine atom.
C-6	~140	Aromatic carbon adjacent to the ring nitrogen.
C-3	~118	Aromatic carbon bearing the ester group.
C-5	~105	The carbon directly bonded to bromine (C-Br) is shielded by the halogen but its signal is often of lower intensity.[8]

| -OCH₃ (Ester) | ~52 | The methyl carbon of the ester is found in the typical upfield region for sp³ carbons bonded to oxygen.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Key IR Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group	Significance
3100-2800	N-H Stretch	Amide (Pyridone)	A broad band indicative of the N-H group involved in hydrogen bonding.
~3050	C-H Stretch	Aromatic	Confirms the presence of the pyridine ring.
~2950	C-H Stretch	Aliphatic (-CH ₃)	Corresponds to the methyl group of the ester.
~1720	C=O Stretch	Ester	A strong, sharp absorption characteristic of the ester carbonyl. ^[9]
~1660	C=O Stretch	Amide (Pyridone)	Strong absorption from the pyridone carbonyl.
1600-1450	C=C / C=N Stretch	Aromatic Ring	Multiple bands confirming the pyridine ring skeleton.
~1250	C-O Stretch	Ester	Strong absorption from the ester C-O single bond.

| ~600 | C-Br Stretch | Aryl Halide | Indicates the presence of the carbon-bromine bond. |

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule.

Experimental Protocol: Electrospray Ionization (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: Analyze in positive or negative ion mode. For this molecule, positive mode ($[\text{M}+\text{H}]^+$) is highly effective.
- Detection: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass data.

Data Interpretation: Isotopic Pattern and Fragmentation

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (m/z).

Expected Mass Spectrometry Data

m/z Value (Predicted)	Ion	Significance
231.9604	[M+H] ⁺ (for ⁷⁹ Br)	The protonated molecular ion containing the lighter bromine isotope.
233.9583	[M+H] ⁺ (for ⁸¹ Br)	The protonated molecular ion containing the heavier bromine isotope. This peak should be of similar intensity to the m/z 231.96 peak.
200.93	[M+H - OCH ₃] ⁺	A common fragment corresponding to the loss of the methoxy radical from the ester.

| 172.94 | [M+H - CO₂CH₃]⁺ | Fragmentation involving the loss of the entire carbomethoxy group. |

Caption: Predicted fragmentation pathway in positive-ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of **methyl 5-bromo-2-hydroxynicotinate** provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the tautomeric state. IR spectroscopy validates the presence of key functional groups, including the ester and pyridone carbonyls. Finally, high-resolution mass spectrometry confirms the elemental formula and provides the definitive signature of a monobrominated compound through its characteristic 1:1 isotopic pattern for the molecular ion. Together, these techniques provide the necessary data for researchers and drug development professionals to confidently verify the identity, purity, and structure of this important pharmaceutical intermediate.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Engineering Research & Technology, 11.

- Kantharaju, K., et al. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. *ChemistryOpen*, 4(6), 786-801.
- Mary, Y. S., et al. Spectroscopic Investigations of 2-Aminopyridine. Trade Science Inc.
- Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. *Journal of Molecular Structure*, 1094, 18-26.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, *Organic Process Research & Development*, 20(3), 661-667.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation.
- Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. *Molecules*, 14(7), 2457-2469.
- ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?. (2016).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. Wiley.
- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts.
- PubChemLite. Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3).
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹³C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]
- 4. PubChemLite - Methyl 5-bromo-2-hydroxyisonicotinate (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Methyl 5-bromo-2-hydroxynicotinate spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038631#methyl-5-bromo-2-hydroxynicotinate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com